molecular formula C8H14O2 B2767332 1-(Oxolan-2-yl)butan-2-one CAS No. 1183353-23-2

1-(Oxolan-2-yl)butan-2-one

Cat. No.: B2767332
CAS No.: 1183353-23-2
M. Wt: 142.198
InChI Key: MTMPGCVZHHGSQV-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yl)butan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3,4-dihydro-2H-pyran-2-one or DHP.

Scientific Research Applications

1-(Oxolan-2-yl)butan-2-one has been widely studied in scientific research due to its potential applications in various fields. One of the most promising applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials.
Another potential application of this compound is in the field of biochemistry. This compound has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. Inhibition of these enzymes can lead to increased levels of acetylcholine, which can have therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders.

Mechanism of Action

The mechanism of action of 1-(Oxolan-2-yl)butan-2-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, as mentioned above. The exact binding site and mode of action of this compound on these enzymes are still under investigation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibitory effects on certain enzymes, this compound has also been shown to have antioxidant and anti-inflammatory properties. These properties make it a potential candidate for the treatment of various diseases, such as cancer, cardiovascular diseases, and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Oxolan-2-yl)butan-2-one in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available starting materials and standard laboratory equipment. Another advantage is its potential applications in various fields, as discussed above.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal procedures.

Future Directions

There are several future directions for research on 1-(Oxolan-2-yl)butan-2-one. One direction is to further investigate its mechanism of action on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This can help to identify potential therapeutic targets for the treatment of neurological disorders.
Another direction is to explore its potential applications in the field of organic synthesis. This compound can be used as a building block for the synthesis of various organic compounds, and further research can help to identify new synthetic pathways and potential applications.
Finally, research can be conducted to investigate the potential toxicity and environmental impact of this compound. This can help to identify potential risks associated with its use and develop safe handling and disposal procedures.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound can help to identify new applications and potential therapeutic targets.

Synthesis Methods

The synthesis of 1-(Oxolan-2-yl)butan-2-one can be achieved through several methods. One of the most commonly used methods is the reaction of butanone with ethylene oxide in the presence of an acid catalyst. Another method involves the reaction of butanone with ethylene glycol in the presence of a base catalyst. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, pressure, and catalyst concentration.

Properties

IUPAC Name

1-(oxolan-2-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-7(9)6-8-4-3-5-10-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMPGCVZHHGSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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